molecular formula C15H22IN3O2 B602159 Amisulpride EP impurity C CAS No. 176849-91-5

Amisulpride EP impurity C

Cat. No.: B602159
CAS No.: 176849-91-5
M. Wt: 403.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Amisulpride EP Impurity C, also known as Amisulpride, is a selective antagonist of dopamine D2 and D3 receptors . These receptors are primarily located in the limbic system, a part of the brain involved in emotional responses .

Mode of Action

This compound interacts with its targets, the dopamine D2 and D3 receptors, by selectively binding to them . This binding inhibits the activity of these receptors, thereby reducing the effects of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and mood . Notably, this compound has a differential target binding profile at different doses: at low doses, it selectively binds to presynaptic dopamine autoreceptors, facilitating dopamine release .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway. By selectively blocking dopamine D2 and D3 receptors, this compound modulates the activity of this pathway, particularly in the limbic system . This modulation can alleviate both positive and negative symptoms of schizophrenia and exhibit antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression .

Pharmacokinetics

Following intravenous administration, the peak plasma concentration of this compound is achieved at the end of the infusion period, and the plasma concentration decreases by 50% within approximately 15 minutes . It is known to be substantially excreted by the kidneys, and patients with severe renal impairment may have increased systemic exposure and an increased risk of adverse reactions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of dopamine activity in the brain. By selectively blocking dopamine D2 and D3 receptors, this compound can alleviate symptoms of schizophrenia and exhibit antidepressant properties . It is also reported to inhibit clozapine-induced sialorrhea .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and resulting efficacy can be affected by the patient’s renal function, as this compound is substantially excreted by the kidneys . Additionally, the drug’s action can be influenced by the presence of other medications, as well as the patient’s age and body weight .

Preparation Methods

The preparation of Amisulpride EP Impurity C involves several synthetic routes and reaction conditions. One method includes the self-condensation reaction of a precursor compound in the presence of a condensing agent and an activating agent at temperatures ranging from 10°C to 70°C . The molar ratios of the precursor compound to the condensing and activating agents are typically 1:0.4-0.7 . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Amisulpride EP Impurity C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Amisulpride EP Impurity C has several scientific research applications, including:

Comparison with Similar Compounds

Amisulpride EP Impurity C can be compared with other impurities and related compounds of amisulpride, such as:

These impurities differ in their chemical structures and properties, which can affect their behavior in pharmaceutical formulations and their potential impact on drug safety and efficacy.

Properties

IUPAC Name

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-iodo-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22IN3O2/c1-3-19-6-4-5-10(19)9-18-15(20)11-7-12(16)13(17)8-14(11)21-2/h7-8,10H,3-6,9,17H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQXFWDVKMXKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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